molecular formula C12H15BN2O4 B13715514 4-(2-Carbamoylpyrrolidine-1-carbonyl)phenylboronic Acid

4-(2-Carbamoylpyrrolidine-1-carbonyl)phenylboronic Acid

Cat. No.: B13715514
M. Wt: 262.07 g/mol
InChI Key: ACBHRLLUEGHBHX-UHFFFAOYSA-N
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Description

4-(2-Carbamoylpyrrolidine-1-carbonyl)phenylboronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further connected to a pyrrolidine moiety. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Carbamoylpyrrolidine-1-carbonyl)phenylboronic acid typically involves the reaction of phenylboronic acid with a pyrrolidine derivative. One common method includes the condensation of phenylboronic acid with 2-carbamoylpyrrolidine-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-Carbamoylpyrrolidine-1-carbonyl)phenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various boronic esters, substituted phenyl derivatives, and carbon-carbon bonded compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(2-Carbamoylpyrrolidine-1-carbonyl)phenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Carbamoylpyrrolidine-1-carbonyl)phenylboronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in enzyme inhibition and molecular recognition. The pyrrolidine moiety can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Carbamoylpyrrolidine-1-carbonyl)phenylboronic acid is unique due to the presence of the pyrrolidine moiety, which imparts additional chemical properties and reactivity. This makes it more versatile in various chemical reactions and applications compared to its simpler analogs.

Properties

Molecular Formula

C12H15BN2O4

Molecular Weight

262.07 g/mol

IUPAC Name

[4-(2-carbamoylpyrrolidine-1-carbonyl)phenyl]boronic acid

InChI

InChI=1S/C12H15BN2O4/c14-11(16)10-2-1-7-15(10)12(17)8-3-5-9(6-4-8)13(18)19/h3-6,10,18-19H,1-2,7H2,(H2,14,16)

InChI Key

ACBHRLLUEGHBHX-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)C(=O)N2CCCC2C(=O)N)(O)O

Origin of Product

United States

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